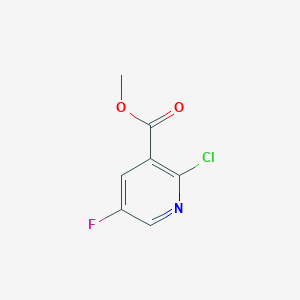

Methyl 2-chloro-5-fluoronicotinate

Übersicht

Beschreibung

Methyl 2-chloro-5-fluoronicotinate is an organic compound with the chemical formula C6H3ClFNO2. It is a colorless solid that is soluble in organic solvents. It is used as a reagent in organic synthesis and as a building block for more complex molecules. It is also a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Methyl 2-chloro-5-fluoronicotinate is a key intermediate in pharmaceutical synthesis. For instance, it has been used in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a significant pharmaceutical intermediate. The synthesis involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination process (Wang et al., 2006).

Molecular Spectroscopy

In the field of molecular spectroscopy, compounds like 2-chloro-4-fluorotoluene, closely related to this compound, have been studied using Fourier transform microwave spectroscopy and quantum chemistry. These studies help in understanding internal molecular rotations and nuclear quadrupole moment interactions (Nair et al., 2020).

Chemical Analysis Techniques

This compound is also significant in analytical chemistry. For example, methods have been developed for the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate, closely related compounds, using high-performance liquid chromatography (HPLC) (Hu Bao-xiang, 2005).

Antiviral and Antifungal Research

In antiviral research, derivatives of this compound, such as 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and -uracils, have been explored for their potential anti-herpes virus activity (Watanabe et al., 1983). Similarly, derivatives have been tested for antifungal activity against various fungi, providing insights into fungitoxic properties (Gershon et al., 1972).

Crystallography and Structural Analysis

The compound and its derivatives have been studied in crystallography. For example, the structure of trifluoromethyl-substituted protoporphyrinogen IX inhibitors, involving similar molecular structures, have been analyzed to understand molecular conformation and interactions (Li et al., 2005).

DNA Methylation Studies

This compound derivatives have been used to study DNA methylation status in cancer cell lines, aiding in understanding the mechanisms of epigenetic regulation in cancer (Krawczyk & Fabianowska-Majewska, 2006).

Chiral Stationary Phases in Chromatography

Derivatives of this compound have been used to prepare chiral stationary phases for high-performance liquid chromatographic enantioseparation, contributing to the advancement of analytical methodologies (Chankvetadze et al., 1997).

Safety and Hazards

Methyl 2-chloro-5-fluoronicotinate is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with eyes, skin, or clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Target of Action

Methyl 2-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C7H5ClFNO2 It’s structurally similar to methyl nicotinate, which is known to target muscle and joint pain .

Mode of Action

Methyl nicotinate, a structurally similar compound, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Based on its structural similarity to methyl nicotinate, it may have similar effects, such as enhancing local blood flow and causing peripheral vasodilation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature . Furthermore, it is classified as a combustible solid, indicating that it should be kept away from heat sources .

Biochemische Analyse

Biochemical Properties

Methyl 2-chloro-5-fluoronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The compound’s interaction with CYP1A2 can affect the enzyme’s activity, leading to changes in the metabolic pathways of substrates processed by this enzyme.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting cellular responses to toxic substances . Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of CYP1A2 results from its binding to the enzyme’s active site, preventing the metabolism of substrates . This interaction can lead to an accumulation of unmetabolized substrates, affecting cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including alterations in liver enzyme activity and potential hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of drugs and other compounds . The compound’s impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in certain cellular compartments . This distribution pattern can influence its biochemical activity and interactions with biomolecules.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with enzymes and other biomolecules, influencing its overall biochemical effects.

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNQTNDEVFXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640099 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847729-27-5 | |

| Record name | Methyl 2-chloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)